molecular formula C17H17NO3 B5985954 3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one

3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one

Cat. No.: B5985954
M. Wt: 283.32 g/mol
InChI Key: FTNOBBFHMFNBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,13-Dioxa-16-azapentacyclo[107102,1005,9016,20]icosa-1,5(9),10,12(20)-tetraen-4-one is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure through cyclization reactions. Key steps may include:

    Cyclization: Formation of the pentacyclic core via intramolecular cyclization reactions.

    Functional Group Modification: Introduction of oxygen and nitrogen atoms through specific reagents and conditions.

    Purification: Isolation and purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would require robust reaction conditions, efficient catalysts, and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or conversion of functional groups to higher oxidation states.

    Reduction: Removal of oxygen atoms or reduction of functional groups to lower oxidation states.

    Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4,6,7,15,17,18-hexamethyl-8,11,19-trioxapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2,4,6,9,12,15-heptaen-14-one
  • 18-Hydroxy-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,14(19),15,17-heptaen-13-one

Uniqueness

3,13-Dioxa-16-azapentacyclo[107102,1005,9016,20]icosa-1,5(9),10,12(20)-tetraen-4-one stands out due to its specific arrangement of oxygen and nitrogen atoms within the pentacyclic structure

Properties

IUPAC Name

3,13-dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17-11-4-1-3-10(11)13-9-14-15-12(16(13)21-17)5-2-6-18(15)7-8-20-14/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNOBBFHMFNBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C4CCCN5C4=C(C=C23)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.